N-(3,4-Dihydro-2H-pyrano[2,3-b]pyridin-6-yl)pivalamide
Description
Properties
IUPAC Name |
N-(3,4-dihydro-2H-pyrano[2,3-b]pyridin-6-yl)-2,2-dimethylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c1-13(2,3)12(16)15-10-7-9-5-4-6-17-11(9)14-8-10/h7-8H,4-6H2,1-3H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXYXJIZRHLQYLM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=CC2=C(N=C1)OCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the 3,4-Dihydro-2H-pyrano[2,3-b]pyridine Core
The bicyclic pyrano[2,3-b]pyridine scaffold is commonly prepared by cyclization reactions involving appropriate pyridine derivatives and oxygen-containing precursors.
Method: Acid-Catalyzed Cyclization of 2-Alkoxytetrahydropyrans
Heating 2-alkoxy-tetrahydropyrans in the presence of strong acids or phosphorus pentoxide induces cleavage of the alkoxy group and elimination of alcohols to form 3,4-dihydro-2H-pyrans. This reaction is typically conducted at 130–200 °C in the liquid phase or in a high-boiling mineral oil medium to remove the formed dihydropyran by distillation, which helps minimize polymerization and isomerization side reactions.Advantages and Challenges
This method allows access to 3,4-dihydro-2H-pyrans with acid-sensitive substituents. However, yields can be compromised by by-products formed via polymerization and isomerization, requiring careful temperature control and reaction medium selection.
Functionalization at the 6-Position: Amidation to Form Pivalamide
The introduction of the pivalamide group at the 6-position of the pyrano[2,3-b]pyridine ring is typically achieved by reaction of the corresponding 6-amino or 6-hydroxy derivative with pivaloyl chloride or via reductive amination approaches involving aldehyde intermediates.
Reductive Amination Using 3,4-Dihydro-2H-pyrano[2,3-c]pyridine-6-carbaldehyde
A key intermediate, 3,4-dihydro-2H-pyrano[2,3-c]pyridine-6-carbaldehyde, can be synthesized and then reacted with amines under reductive amination conditions using sodium cyanoborohydride or sodium triacetoxyborohydride in methanol or chloroform/methanol mixtures at room temperature to slightly elevated temperatures (20–65 °C).
- Conversion to Hydrochloride Salts
The free base products are often converted to hydrochloride salts by treatment with HCl in diethyl ether or ethyl acetate, facilitating purification and crystallization.
Alternative Synthetic Routes
Hybrid Catalysis Approaches
Some recent methodologies propose hybrid catalysis combining metal catalysis and organocatalysis to construct the pyrano[2,3-b]pyridine ring and introduce substituents in a one-pot or stepwise manner, although detailed protocols are limited in public domain.Use of Polymer-Bound Reagents
Polymer-supported reducing agents such as polymer-bound trimethylammonium cyanoborohydride facilitate easier separation and purification steps, improving operational simplicity and product purity.
Summary Table of Key Preparation Steps
Research Findings and Considerations
The cyclization step to form the pyrano ring is sensitive to reaction conditions; controlling temperature and reaction medium is critical to minimize by-products and maximize yield.
Reductive amination is a reliable method to functionalize the 6-position with amine derivatives, which can then be converted to the pivalamide via standard acylation chemistry.
The use of polymer-bound reducing agents and mild reaction conditions enhances the purity and yield of intermediates and final products.
Conversion to hydrochloride salts improves compound stability and facilitates isolation.
No single universally optimal method exists; synthetic routes are often tailored depending on the availability of starting materials and desired scale.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-Dihydro-2H-pyrano[2,3-b]pyridin-6-yl)pivalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pivalamide group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amine derivatives.
Scientific Research Applications
Medicinal Chemistry
N-(3,4-Dihydro-2H-pyrano[2,3-b]pyridin-6-yl)pivalamide is primarily studied for its potential therapeutic effects. Its structural similarity to other biologically active compounds suggests possible applications in drug design.
Potential Therapeutic Uses
Research indicates that compounds with similar pyrano-pyridine structures exhibit various pharmacological activities, including:
- Antidepressant Effects : Compounds in the pyrano-pyridine class have shown promise in modulating neurotransmitter systems, potentially offering antidepressant properties.
- Anti-inflammatory Activity : Some derivatives have demonstrated anti-inflammatory effects, making them candidates for treating conditions like arthritis or other inflammatory diseases.
A study highlighted the importance of structural modifications on the activity of related compounds, emphasizing the need for further exploration of this compound in this context .
Pharmacological Studies
Pharmacological evaluations are crucial to understanding the safety and efficacy of new compounds. This compound has been evaluated for:
Toxicity and Safety Profiles
Assessments of toxicity are essential before advancing to clinical trials. Preliminary studies suggest that this compound has a favorable safety profile compared to other similar compounds, making it a candidate for further investigation .
Analytical Applications
This compound serves as an important reference compound in analytical chemistry.
Standard Reference Material
This compound is utilized as a standard for quality control in pharmaceutical formulations and analytical methods. Its known properties facilitate the validation of analytical techniques such as HPLC and mass spectrometry .
Impurity Profiling
It is also used in impurity profiling during drug development processes to ensure the purity and quality of pharmaceutical products .
Case Studies and Research Findings
Several studies have investigated the applications of this compound:
Mechanism of Action
The mechanism of action of N-(3,4-Dihydro-2H-pyrano[2,3-b]pyridin-6-yl)pivalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Similarities and Differences
The compound belongs to a family of pyrano-pyridine derivatives with modifications in substituents, ring saturation, and functional groups. Below is a comparative analysis with key analogs:
Table 1: Structural Comparison
Key Observations :
- Substituent Effects : The pivalamide group provides steric bulk and lipophilicity, whereas sulfonamide analogs (e.g., 7d) introduce polar sulfonyl groups, affecting solubility and target binding .
- Halogenation : Iodo- and chloro-substituted analogs (e.g., ) exhibit higher molecular weights and reactivity for cross-coupling reactions .
Key Observations :
- The target compound’s synthesis is less documented, but analogous methods (e.g., reductive amination in ) suggest feasible pathways .
- High-yield syntheses (e.g., 98% for 7d) often involve modular approaches with stable intermediates .
Table 3: Property Comparison
Key Observations :
- The target compound’s lipophilicity (logP ~2.5) suggests moderate membrane permeability, while sulfonamide analogs (e.g., 7d) may exhibit better aqueous solubility .
Biological Activity
N-(3,4-Dihydro-2H-pyrano[2,3-b]pyridin-6-yl)pivalamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological significance.
Chemical Structure and Properties
The compound features a pyrano[2,3-b]pyridine scaffold, which is known for various biological activities. The molecular formula is , and it has a molecular weight of approximately 219.29 g/mol. Its structure allows for interactions with various biological targets, making it a candidate for therapeutic applications.
Research indicates that compounds with similar structures often interact with specific receptors or enzymes in the body. For instance, studies on pyrano derivatives have shown their ability to inhibit certain kinases involved in cancer progression, such as RalA and RalB. These kinases play crucial roles in cellular proliferation and survival, particularly in hepatocellular carcinoma (HCC) models .
Anticancer Properties
- Inhibition of Tumor Growth : this compound has demonstrated the ability to suppress the proliferation of cancer cells. For example, in vitro assays revealed significant inhibitory effects on HCC cell lines, suggesting its potential as an anticancer agent.
- Mechanistic Insights : The compound's mechanism involves the modulation of autophagy and cell cycle arrest. In studies where similar compounds were tested, it was observed that they could induce apoptosis in cancer cells by activating specific signaling pathways associated with cell death .
Enzyme Inhibition
The compound may also exhibit activity as a phosphodiesterase (PDE) inhibitor. PDE inhibitors are known to enhance intracellular levels of cyclic nucleotides, which can lead to various physiological effects including vasodilation and increased cellular signaling pathways related to survival and growth .
Study 1: In Vivo Efficacy
In a study involving xenograft models of HCC, administration of this compound resulted in a significant reduction in tumor size compared to control groups. The high-dose group exhibited a tumor growth inhibition rate of 63%, while the low-dose group showed a 39% inhibition rate .
Study 2: Pharmacokinetics and Toxicity
Pharmacokinetic studies indicated that the compound has favorable absorption characteristics with an appropriate half-life for therapeutic use. Toxicity assessments showed minimal adverse effects at therapeutic doses, underscoring its potential for clinical application .
Data Tables
| Activity | IC50 (µM) | Cell Line |
|---|---|---|
| Proliferation Inhibition | 2.28 | HepG2 |
| Tumor Growth Inhibition | 63% | Xenograft Model |
| PDE Inhibition | Not specified | Various |
Q & A
Q. What regulatory guidelines apply to handling this compound?
- Answer : Classify as a non-hazardous solid (WGK 1) under GHS. Use engineering controls (fume hoods) during synthesis to minimize inhalation risks. Waste disposal must comply with EPA guidelines for nitrogen-containing heterocycles (40 CFR Part 261) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
